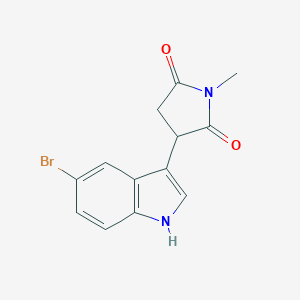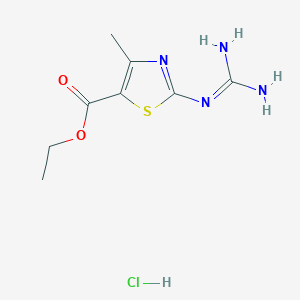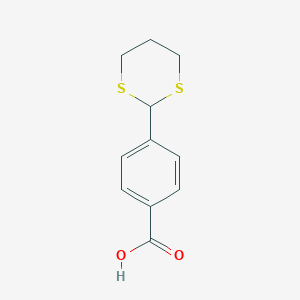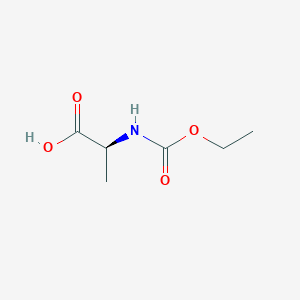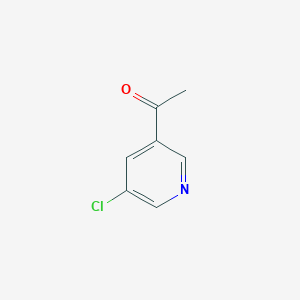
1-(5-Chloropyridin-3-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(5-Chloropyridin-3-YL)ethanone” is a useful research chemical . It has a CAS number of 101945-85-1 .
Molecular Structure Analysis
The molecular formula of “1-(5-Chloropyridin-3-YL)ethanone” is C7H6ClNO . The InChI code is 1S/C7H6ClNO/c1-5(10)6-2-7(8)4-9-3-6/h2-4H,1H3 . The molecular weight is 155.58 .
Physical And Chemical Properties Analysis
“1-(5-Chloropyridin-3-YL)ethanone” is a solid at room temperature . The boiling point is not specified .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
1-(5-Chloropyridin-3-yl)ethanone has been utilized in the synthesis of compounds with significant antimicrobial properties. For instance, Salimon et al. (2011) developed a compound through cyclization, demonstrating substantial antimicrobial activity with minimum inhibitory concentration values ranging from 30.2 - 43.2 μg cm-3 (Salimon, Salih, & Hussien, 2011).
Biological Activities of Pyridine Derivatives
Further, Zhu and Shi (2011) synthesized pyridine derivatives of 3,4-dihydropyrimidin-2(1H)-ones, which showed moderate insecticidal and fungicidal activities. This research highlights the potential of 1-(5-Chloropyridin-3-yl)ethanone derivatives in developing agricultural chemicals (Zhu & Shi, 2011).
Applications in Materials Science
Hussein et al. (2019) exploited a multicomponent domino reaction strategy to create nicotinonitriles incorporating pyrene and/or fluorene moieties. These compounds exhibited strong blue-green fluorescence emission, suggesting their applicability in materials science and as environmentally sensitive fluorophores (Hussein, El Guesmi, & Ahmed, 2019).
Corrosion Inhibition
1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, a related compound, has been investigated for its corrosion inhibition properties for mild steel in hydrochloric acid, showcasing the versatility of such compounds in industrial applications (Jawad et al., 2020).
Synthesis Techniques
The synthesis of related compounds has been facilitated by methodologies such as microwave-assisted synthesis, demonstrating the efficiency and versatility of 1-(5-Chloropyridin-3-yl)ethanone in organic synthesis (Ankati & Biehl, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
1-(5-chloropyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)6-2-7(8)4-9-3-6/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFDQPBFYDYBIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-3-YL)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

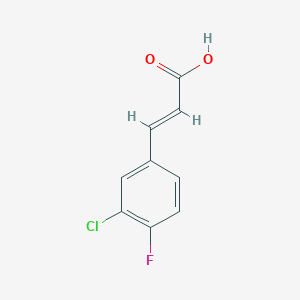
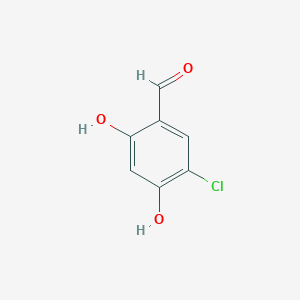
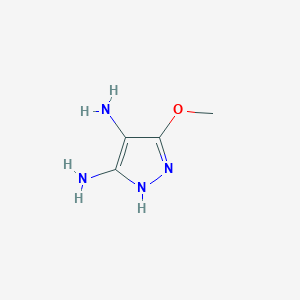
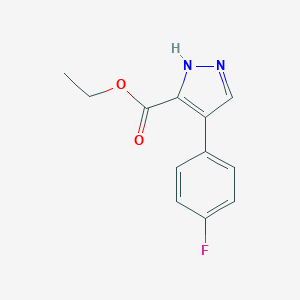
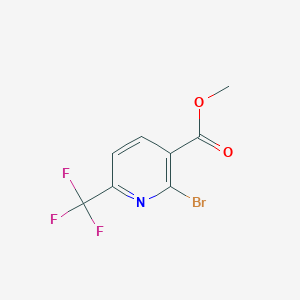
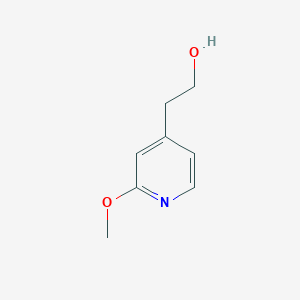
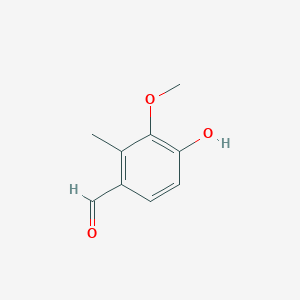
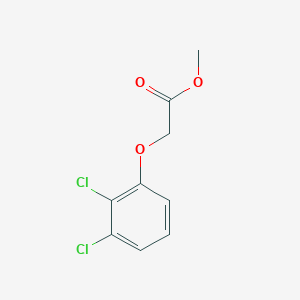
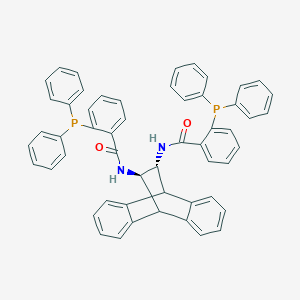
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)
